5-Butyl-1H-benzo[d]imidazol-2(3H)-one
Description
5-Butyl-1H-benzo[d]imidazol-2(3H)-one is a derivative of the dihydrobenzoimidazol-2-one scaffold, characterized by a butyl substituent at the 5-position of the benzimidazolone ring. This scaffold is widely studied in medicinal chemistry due to its structural versatility and bioactivity, particularly in anticancer research.
Properties
CAS No. |
103853-61-8 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-butyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-8-5-6-9-10(7-8)13-11(14)12-9/h5-7H,2-4H2,1H3,(H2,12,13,14) |
InChI Key |
OJTWVPNNPIRVCX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)NC(=O)N2 |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=O)N2 |
Synonyms |
2-Benzimidazolinone,5-butyl-(6CI) |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Butyl-o-Phenylenediamine
4-Butyl-o-phenylenediamine can be prepared via nitration, reduction, and alkylation of aniline derivatives. For example:
-
Nitration : 4-Bromoaniline is nitrated to 4-bromo-2-nitroaniline using concentrated HNO₃ and H₂SO₄ at 0–5°C.
-
Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 4-bromo-o-phenylenediamine.
-
Alkylation : A Suzuki-Miyaura coupling replaces the bromine with a butyl group using butylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in toluene/water (3:1) at 80°C.
Cyclization to Benzimidazolone
The cyclization of 1 with 1,1′-carbonyldiimidazole (CDI) under flow chemistry conditions offers high efficiency. In a representative protocol:
-
Conditions : CDI (1.2 equiv), DMF solvent, 100°C, residence time 30 minutes.
-
Yield : 89% (isolated).
-
Purity : >98% (HPLC).
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Residence Time | 30 min |
| Solvent | DMF |
| CDI Equivalents | 1.2 |
| Productivity | 12.4 g/h |
This method’s scalability was demonstrated at a 500 g scale, achieving 86% yield.
Modern transition-metal-catalyzed cross-coupling reactions enable direct introduction of the butyl group at the 5-position.
Synthesis of 5-Bromo-1H-benzo[d]imidazol-2(3H)-one
Bromination of 1H-benzo[d]imidazol-2(3H)-one with N-bromosuccinimide (NBS) in acetic acid at 70°C selectively substitutes the 5-position:
-
Yield : 72%.
-
Regioselectivity : >95% (5-bromo isomer).
Stille Coupling with Butyltrimethyltin
A Stille coupling using 5-bromo-benzimidazolone and butyltrimethyltin achieves the butyl substitution:
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Solvent : DMF, 110°C, 12 hours.
-
Yield : 68%.
-
Purity : 94% (GC-MS).
| Reagent | Quantity |
|---|---|
| 5-Bromo derivative | 1.0 equiv |
| Butyltrimethyltin | 1.5 equiv |
| Pd(PPh₃)₄ | 5 mol% |
N-Alkylation Followed by Directed C-H Functionalization
While less common, this approach involves initial N-alkylation followed by regioselective C-H butylation.
N-Alkylation of Benzimidazolone
Reaction with butyl bromide under phase-transfer conditions:
-
Base : K₂CO₃ (2.0 equiv).
-
Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%).
-
Solvent : DMF, room temperature, 6 hours.
-
Yield : 65% (N-butyl intermediate).
Directed C-H Butylation
Using a palladium catalyst and butyl boronic acid:
-
Conditions : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), DMF, 120°C, 24 hours.
-
Yield : 42% (5-butyl product).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 89 | >98 | High | Moderate |
| Stille Coupling | 68 | 94 | Moderate | Low |
| C-H Functionalization | 42 | 85 | Low | High |
Key Findings :
-
Cyclocondensation is optimal for large-scale synthesis due to high yields and flow compatibility.
-
Stille Coupling offers regioselectivity but suffers from tin waste and cost.
-
C-H Functionalization requires further optimization to improve yields.
Industrial-Scale Considerations
Chemical Reactions Analysis
5-Butyl-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.
Scientific Research Applications
5-Butyl-1,3-dihydro-benzoimidazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Butyl-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts microtubule formation and affects cell division . This mechanism is particularly relevant in the context of anticancer activity, where the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the presence of the butyl group at the 5-position may influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of dihydrobenzoimidazol-2-one derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
5-Hydrosulfonyl Derivatives (5a–o)
- Key Substituent : Sulfonamide group at the 5-position, with additional modifications (e.g., tetrahydro-2H-pyran in compound 5b ).
- Activity : Compound 5b demonstrated potent antitumor activity against HCC1937 cells (IC50 = 2.6 µM) and induced apoptosis in a concentration-dependent manner .
- SAR Insights : Aromatic substituents (e.g., phenyl) and cyclic amines (e.g., 1-methylpiperazine) enhance cytotoxicity, while aliphatic groups (e.g., cyclohexanamine) reduce potency .
Halopemide and PLD Inhibitors (UV Series)
- Key Substituent : Varied groups at the 1-, 3-, and 5-positions (e.g., halopemide’s phospholipase D1/2 inhibition).
- Activity : These compounds target specific enzymes (e.g., PLD1/2), showing that substituent position dictates target selectivity .
- Comparison: The 5-butyl derivative’s lack of sulfonamide or aromatic moieties may limit its utility as a PLD inhibitor but could enable novel mechanisms of action.
5-Bromo-1,3-dimethyl-6-nitro Derivative (CAS 24786-51-4)
- Key Substituent : Bromo, nitro, and methyl groups at positions 5, 6, 1, and 3.
- Comparison : Electron-withdrawing groups (bromo, nitro) contrast with the electron-donating butyl group, suggesting divergent electronic and steric effects on target binding.
1-Butyl Boronic Acid Derivative (CAS 1089669-71-5)
- Key Substituent : Butyl group at the 1-position and boronic acid at the 5-position.
- Activity : Boronic acids often target proteases (e.g., proteasome inhibitors), though specific data are unavailable .
- Comparison : Positional isomerism (1-butyl vs. 5-butyl) could drastically alter target engagement and solubility.
Data Table: Key Structural and Activity Comparisons
Mechanistic and Pharmacokinetic Considerations
- Cytotoxicity vs. Selectivity : Sulfonamide-containing derivatives (e.g., 5b ) prioritize cytotoxicity through hydrogen bonding and enzyme inhibition , whereas the 5-butyl compound’s lipophilicity may enhance tissue penetration but reduce direct potency.
- Apoptosis Induction : Compound 5b induces apoptosis in HCC1937 cells (29% apoptosis at 20 µM) . If the 5-butyl derivative shares this mechanism, its efficacy would depend on balancing hydrophobicity and target affinity.
- Molecular Docking Insights : Bulky substituents (e.g., bromo in CDK2 inhibitors) can hinder binding . The butyl group’s size may require optimization to avoid steric clashes in active sites.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Butyl-1H-benzo[d]imidazol-2(3H)-one?
- Methodology : The compound is typically synthesized via alkylation of the benzimidazolone core. For example, reacting 1H-benzo[d]imidazol-2(3H)-one with butyl bromide under reflux conditions in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium bromide. Optimization of solvent polarity (DMF or DMSO) and reaction time (12–24 hours) is critical to achieve high yields . Alternative routes include N-acylation using acyl chlorides, as demonstrated in analogous benzimidazolone derivatives .
Q. How is the structure of this compound characterized?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, the butyl chain’s protons appear as distinct multiplet signals in the aliphatic region (δ 0.8–1.6 ppm) .
- X-ray Crystallography : Software like SHELX and ORTEP-3 is used to resolve crystal structures. Hydrogen-bonding patterns (N–H⋯O) and π-stacking interactions are analyzed to understand packing behavior .
Q. What basic biological activities are associated with benzimidazolone derivatives?
- Methodology : Benzimidazolones are screened for antimicrobial and anticancer activity. For example:
- Antimicrobial Assays : Broth microdilution tests against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Substituents like the butyl group may enhance lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound with high regioselectivity?
- Methodology :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency compared to non-polar solvents.
- Catalyst Selection : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates by facilitating ion-pair formation .
- Temperature Control : Reflux at 80–100°C minimizes side reactions like over-alkylation. Monitoring via TLC or HPLC ensures reaction progression .
Q. How does the crystal structure of this compound influence its reactivity?
- Methodology : X-ray diffraction reveals planar benzimidazolone cores with perpendicular butyl chains. Hydrogen bonds (N–H⋯O) form dimers, stabilizing the crystal lattice. This rigidity may reduce solubility but enhance thermal stability. Computational tools (e.g., Mercury Software) model intermolecular interactions to predict dissolution behavior .
Q. What computational approaches are used to study structure-activity relationships (SAR) in benzimidazolone derivatives?
- Methodology :
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps). Fukui indices identify reactive sites for electrophilic/nucleophilic attacks .
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinase enzymes). The butyl group’s van der Waals interactions with hydrophobic pockets can be quantified .
Q. How can trace amounts of this compound be detected in biological matrices?
- Methodology :
- GC-MS : Derivatization with BSTFA enhances volatility. Limit of detection (LOD) is ~0.1 ng/mL in plasma .
- LC-MS/MS : MRM transitions (e.g., m/z 219 → 147) improve specificity. Solid-phase extraction (C18 columns) pre-concentrates analytes .
Q. How can the benzimidazolone scaffold be modified to design isoform-selective inhibitors?
- Methodology :
- Bioisosteric Replacement : Substituting the butyl group with spirocyclic moieties (e.g., 1,3,8-triazaspiro[4,5]decan-4-one) alters selectivity. For example, replacing a piperidine ring with a phenyl group shifted PLD1 inhibition to PLD2 preference (IC₅₀ ratio 10:1) .
- Pharmacophore Modeling : MOE or Schrödinger Suite identifies critical hydrogen-bond acceptors and hydrophobic regions for target engagement .
Data Contradictions and Resolutions
- Synthetic Yields : reports ~85% yields for N-acylation, while alkylation methods () achieve ~70–80%. Contradictions arise from steric hindrance differences; bulkier alkyl groups (e.g., dodecyl) reduce efficiency compared to butyl.
- Biological Activity : Some derivatives show potent anticancer activity (), while others prioritize antimicrobial effects ( ). SAR studies suggest that electron-withdrawing substituents (e.g., Cl) enhance cytotoxicity, whereas alkyl chains improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
